molecular formula C18H29N3O B5556663 4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5556663
M. Wt: 303.4 g/mol
InChI Key: RGFPVIZDMQZCSP-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a tetramethylpiperidinyl group, and a benzamide moiety. It is used in various scientific research applications due to its stability and reactivity.

Mechanism of Action

Mode of Action

Without specific target information, the mode of action for this compound is difficult to determine. Given its structural similarity to other piperidine compounds, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes .

Pharmacokinetics

The metabolism and excretion of this compound would likely depend on the specific enzymes it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the exact effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Used in the production of specialty chemicals and as an additive in certain formulations.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another compound with a tetramethylpiperidinyl group, used as a stabilizer in polymers.

Uniqueness

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a dimethylamino group and a benzamide moiety, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.

Properties

IUPAC Name

4-(dimethylamino)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-17(2)11-14(12-18(3,4)20-17)19-16(22)13-7-9-15(10-8-13)21(5)6/h7-10,14,20H,11-12H2,1-6H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFPVIZDMQZCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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